Azelaoyl PAF

Description

Properties

IUPAC Name |

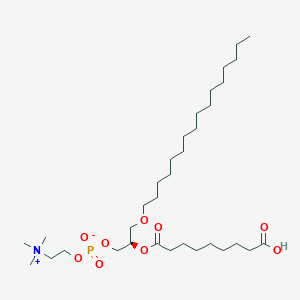

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590849 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354583-69-0 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azelaoyl PAF: Discovery, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), a key oxidized phospholipid species implicated in chronic inflammatory diseases. We delve into its discovery as a component of oxidized low-density lipoprotein (oxLDL), the elucidation of its chemical structure, and its significant biological activities, particularly its pro-inflammatory and pro-apoptotic effects. This document details the experimental protocols for the key assays used to characterize this compound's function and outlines its known signaling pathways. All quantitative data is summarized in structured tables, and signaling and experimental workflows are visualized through diagrams to facilitate understanding.

Discovery and Significance

This compound, chemically known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, was identified as a prominent bioactive component of oxidized low-density lipoprotein (oxLDL). The oxidative modification of LDL is a critical event in the initiation and progression of atherosclerosis. This process generates a variety of oxidized phospholipids (B1166683) (oxPLs), which are not merely byproducts of oxidative stress but potent signaling molecules that contribute to the chronic inflammation characteristic of atherosclerotic plaques.

The seminal work of Watson et al. in 1997 was instrumental in identifying a class of biologically active oxidized phospholipids in minimally modified LDL (MM-LDL) that could induce monocyte-endothelial interactions, a key step in atherogenesis.[1][2] While this paper did not specifically name this compound, it laid the groundwork for the identification of truncated phospholipids as key inflammatory mediators. Subsequent research solidified the understanding of this compound as a significant and abundant species within the complex mixture of oxPLs in oxLDL.[3]

Structure and Chemical Properties

This compound is an alkyl phosphatidylcholine, meaning it has an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which is characteristic of Platelet-Activating Factor (PAF) and its analogs. The structure is distinguished by a C16:0 alkyl chain at the sn-1 position and a nine-carbon dicarboxylic acid, azelaic acid, esterified at the sn-2 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine |

| Molecular Formula | C₃₃H₆₆NO₉P |

| Molecular Weight | 651.85 g/mol |

| CAS Number | 354583-69-0 |

| SMILES | CCCCCCCCCCCCCCCCOC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCC(=O)O |

| InChI Key | ZDFOCDTXDPKJKA-WJOKGBTCSA-N |

Structure Elucidation

The structure of this compound and related oxidized phospholipids has been primarily elucidated using mass spectrometry. Tandem mass spectrometry (MS/MS) is a powerful technique for identifying the characteristic fragments of the molecule, allowing for unambiguous identification.

Experimental Protocol: Mass Spectrometric Analysis of this compound

Objective: To confirm the structure of this compound via LC-MS/MS.

1. Sample Preparation (Lipid Extraction from Biological Samples):

- Thaw frozen plasma or tissue samples on ice.

- To 50 µL of plasma, add 10 µL of a suitable internal standard (e.g., a deuterated version of a similar oxidized phospholipid).

- Add 200 µL of methanol (B129727) to precipitate proteins and vortex for 30 seconds.

- Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

- Incubate the mixture for 10 minutes at room temperature with gentle shaking.

- Add 125 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully collect the upper organic layer containing the lipids and transfer to a new tube.

- Dry the extracted lipids under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

- Column: A C18 reversed-phase column is typically used for separation.

- Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier such as ammonium (B1175870) formate (B1220265) and formic acid.

- Ionization Mode: Both positive and negative ESI modes can be used, with each providing complementary fragmentation information.

- Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification or in a full scan and product ion scan mode for structural confirmation.

Table 2: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Ionization Mode | Product Ion (m/z) | Fragment Identity/Interpretation |

| 652.5 [M+H]⁺ | Positive | 184.1 | Phosphocholine headgroup |

| 652.5 [M+H]⁺ | Positive | 466.4 | [M+H - Phosphocholine]⁺ |

| 650.5 [M-H]⁻ | Negative | 187.1 | Azelaoyl fragment [C₉H₁₅O₄]⁻ |

| 650.5 [M-H]⁻ | Negative | 568.4 | [M-H - C₅H₁₁N]⁻ (loss of choline) |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Biological Activity and Signaling Pathways

This compound is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, particularly on endothelial cells. It functions as a Damage-Associated Molecular Pattern (DAMP), recognized by the innate immune system.

Pro-Inflammatory Signaling via Toll-Like Receptors (TLRs)

This compound is a known activator of inflammatory signaling through its interaction with Toll-like receptors, primarily TLR2 and TLR4. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.

References

Azelaoyl PAF in oxidized low-density lipoprotein (oxLDL)

An In-depth Technical Guide on Azelaoyl PAF in Oxidized Low-Density Lipoprotein (oxLDL)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidized low-density lipoprotein (oxLDL) is a primary driver in the pathogenesis of atherosclerosis. The oxidation process generates a host of bioactive molecules, among which oxidized phospholipids (B1166683) (oxPLs) are critically important. This technical guide focuses on a prominent oxPL, Azelaoyl Platelet-Activating Factor (this compound), also known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine or 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This compound is formed by the oxidative cleavage of polyunsaturated fatty acids within LDL particles and acts as a key signaling molecule.[1][2] It engages multiple receptor systems, including scavenger receptors (CD36), Toll-like receptors (TLRs), the Platelet-Activating Factor Receptor (PAFR), and the nuclear receptor PPAR-γ, to promote vascular inflammation, macrophage foam cell formation, and endothelial dysfunction—hallmarks of atherosclerosis.[1][2][3] This document provides a detailed overview of its formation, signaling pathways, quantitative analysis, and the experimental methodologies crucial for its investigation.

Introduction: The Significance of this compound

The transformation of native low-density lipoprotein (LDL) into its oxidized form (oxLDL) is a pivotal event in the initiation and progression of atherosclerosis.[4][5] This modification generates various damage-associated molecular patterns (DAMPs) that trigger innate immune and inflammatory responses within the arterial wall.[2]

Oxidized Phospholipids (oxPLs): The Bioactive Cargo of oxLDL

The phospholipids on the surface of LDL particles, particularly those with polyunsaturated fatty acid chains like linoleic or arachidonic acid, are highly susceptible to oxidation.[6][7] This process results in a heterogeneous group of molecules known as oxidized phospholipids (oxPLs), which are recognized as markers of oxidative stress and are implicated in numerous chronic inflammatory diseases.[2][8] These oxPLs can be broadly categorized into fragmented species, such as this compound, and full-length oxygenated species.

This compound: A Key Pro-Atherogenic Mediator

This compound is an alkyl phosphatidylcholine and a significant component of the lipid pool within oxLDL particles.[9] It is formed from the oxidative truncation of phospholipids containing linoleic or arachidonic acid.[1][7] Its structure, featuring a truncated nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, allows it to mimic the potent inflammatory mediator Platelet-Activating Factor (PAF) and interact with a variety of cellular receptors, thereby mediating the downstream pathological effects of oxLDL.[2][3][6]

Formation and Structure of this compound

The generation of this compound is a direct consequence of oxidative stress within the vascular intima.

Oxidative Generation from LDL Phospholipids

Native LDL particles are rich in phospholipids like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1] In the pro-oxidative environment of an emerging atherosclerotic lesion, reactive oxygen species (ROS) attack the double bonds of the linoleoyl chain.[1] This attack initiates a cascade of lipid peroxidation, leading to the oxidative cleavage of the fatty acid chain. This process truncates the sn-2 residue, yielding a terminal carboxylic acid and forming this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxidized LDL: Diversity, Patterns of Recognition, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Oxidized LDL contains inflammatory PAF-like phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

The Role of Azelaoyl PAF in Friedreich's Ataxia Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin. This deficiency leads to mitochondrial iron overload, significant oxidative stress, and impaired cellular energy metabolism, ultimately resulting in progressive damage to the nervous system, heart, and pancreas. Current research focuses on therapeutic strategies aimed at increasing frataxin levels and mitigating the downstream pathological effects. This technical guide provides an in-depth overview of Azelaoyl PAF, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and its role in preclinical FRDA research. We will delve into its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and illustrate relevant biological pathways.

The Pathophysiology of Friedreich's Ataxia

FRDA is primarily caused by an unstable GAA trinucleotide repeat expansion in the first intron of the FXN gene, which encodes frataxin.[1][2][3] This expansion leads to transcriptional silencing and reduced expression of the frataxin protein.[1][2] Frataxin is crucial for the biosynthesis of iron-sulfur clusters (ISCs), which are essential cofactors for numerous enzymes, including those in the mitochondrial electron transport chain and the Krebs cycle.[1][4]

The resulting frataxin deficiency triggers a cascade of detrimental cellular events:

-

Mitochondrial Dysfunction: Impaired ISC synthesis cripples the activity of mitochondrial respiratory chain complexes I, II, and III, and aconitase, leading to decreased ATP production.[4][5]

-

Iron Dysregulation and Oxidative Stress: The inability to properly utilize iron for ISC and heme synthesis results in mitochondrial iron accumulation.[4] This excess iron, through Fenton chemistry, catalyzes the generation of highly reactive oxygen species (ROS), leading to significant oxidative stress.[6][7] This oxidative stress damages cellular components, including DNA, lipids, and proteins.[5][8]

-

Impaired Antioxidant Defense: The cellular antioxidant response, primarily governed by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), is compromised in FRDA.[2][3][5][8][9]

-

Neuroinflammation: There is growing evidence that neuroinflammation plays a significant role in the pathology of FRDA, contributing to neuronal cell death.[10][11][12][13][14]

This compound: A PPAR-γ Agonist for Frataxin Upregulation

This compound is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a ligand-activated transcription factor belonging to the nuclear receptor family.[1][15][16] PPAR-γ is a key regulator of various cellular functions, including lipid metabolism, adipocyte differentiation, and mitochondrial biogenesis.[1][9][16] The investigation into PPAR-γ agonists as a potential therapy for FRDA was prompted by gene expression studies that showed a positive response of frataxin to the PPAR-γ agonist rosiglitazone.[15]

Mechanism of Action

The primary mechanism by which this compound is proposed to be beneficial in FRDA is through the transcriptional upregulation of the FXN gene.[15] As a PPAR-γ agonist, this compound binds to and activates PPAR-γ. The activated PPAR-γ then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of FRDA, this activation leads to an increase in FXN mRNA and subsequently, frataxin protein levels.[15][17][18]

Key Experimental Findings

The primary research demonstrating the efficacy of this compound in cellular models of FRDA was conducted by Marmolino et al. (2009). The key quantitative findings from this study are summarized below.

Quantitative Data Summary

| Cell Line | Treatment | Dosage | Duration | Outcome | Fold Change | Statistical Significance | Reference |

| Human Neuroblastoma (SKNBE) | This compound | 10 µM | 48 hours | Increased Frataxin Protein | ~2.0 | p < 0.05 | [15] |

| FRDA Patient Fibroblasts | This compound | 10 µM | 48 hours | Increased Frataxin Protein | ~2.0 | p < 0.05 | [15] |

| Human Neuroblastoma (SKNBE) | This compound | 10 µM | 24 hours | Increased FXN mRNA | ~1.8 | p < 0.05 | [15] |

| FRDA Patient Fibroblasts | This compound | 10 µM | 24 hours | Increased FXN mRNA | ~1.7 | p < 0.05 | [15] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and FRDA.

Cell Culture and Treatment

-

Cell Lines:

-

Human neuroblastoma cells (SKNBE).

-

Primary fibroblasts obtained from skin biopsies of FRDA patients and healthy controls.

-

-

Culture Conditions:

-

Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

The medium was supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Treatment:

-

This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

For experiments, the stock solution was diluted in the culture medium to a final concentration of 10 µM.

-

Control cells were treated with the vehicle (solvent) at the same concentration used for the drug treatment.

-

Cells were treated for 24 hours for mRNA analysis and 48 hours for protein analysis.

-

Western Blot Analysis for Frataxin Protein

-

Protein Extraction:

-

After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail.

-

The cell lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the total protein was collected.

-

-

Protein Quantification:

-

Protein concentration was determined using the Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (e.g., 30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The samples were loaded onto a 12% SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane was incubated overnight at 4°C with a primary antibody against frataxin (e.g., rabbit anti-frataxin).

-

A primary antibody against a loading control protein (e.g., mouse anti-β-actin) was also used to ensure equal protein loading.

-

The membrane was washed three times with TBST.

-

The membrane was then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

After further washing in TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities were quantified using densitometry software (e.g., ImageJ).

-

Frataxin levels were normalized to the corresponding β-actin levels.

-

Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA

-

RNA Extraction and cDNA Synthesis:

-

Total RNA was extracted from treated and control cells using TRIzol reagent according to the manufacturer's instructions.

-

The concentration and purity of the RNA were determined by spectrophotometry.

-

First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers.

-

-

Real-Time PCR:

-

qRT-PCR was performed using a real-time PCR system (e.g., Applied Biosystems 7500).

-

The reaction mixture contained cDNA, SYBR Green Master Mix, and specific primers for the FXN gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Primer sequences would be specified here if available in the original publication.

-

The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of the FXN gene was calculated using the comparative Ct (ΔΔCt) method.

-

The Ct values of FXN were normalized to the Ct values of the housekeeping gene (GAPDH).

-

Potential Interplay with Other Signaling Pathways

While the primary mechanism of this compound is through PPAR-γ activation, its downstream effects may intersect with other critical pathways dysregulated in FRDA, such as the Nrf2 and STAT3 signaling pathways.

Nrf2 Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[19] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[20] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[20][21] In FRDA, the Nrf2 signaling pathway is impaired, contributing to the observed hypersensitivity to oxidative damage.[2][9] While direct activation of Nrf2 by this compound has not been demonstrated, PPAR-γ agonists are known to have anti-inflammatory and antioxidant effects, which may indirectly and positively influence the cellular redox state, thereby potentially alleviating some of the stress on the Nrf2 system. Further research is needed to elucidate any direct crosstalk between PPAR-γ activation by this compound and the Nrf2 pathway in the context of FRDA.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in diverse cellular processes, including inflammation, cell proliferation, and survival.[22][23] Aberrant STAT3 activation is implicated in various diseases, including cancer and inflammatory conditions.[24][25] Given the emerging role of neuroinflammation in FRDA, investigating the potential modulation of the STAT3 pathway is a relevant area of research.[11][12][13] There is currently no direct evidence linking this compound to the modulation of STAT3 signaling in FRDA. However, as PPAR-γ agonists are known to possess anti-inflammatory properties, it is plausible that this compound could indirectly influence inflammatory signaling cascades that involve STAT3. This remains a speculative area requiring further investigation.

Future Directions and Clinical Perspective

The preclinical findings for this compound are promising, as they demonstrate a clear mechanism for increasing frataxin levels in patient-derived cells.[15][17] A twofold increase in frataxin is considered therapeutically relevant, as carriers of one mutated FXN allele, who have approximately 50% of normal frataxin levels, are typically asymptomatic.[16]

However, several questions remain to be addressed before this compound or other PPAR-γ agonists can be considered for clinical application in FRDA:

-

In Vivo Efficacy: The effects of this compound need to be validated in animal models of FRDA to assess its ability to increase frataxin in relevant tissues (e.g., dorsal root ganglia, cerebellum, heart) and to improve the disease phenotype.

-

Safety and Tolerability: A thorough safety and pharmacokinetic profile needs to be established.

-

Long-term Effects: The consequences of long-term PPAR-γ activation in FRDA patients need to be carefully evaluated.

While this compound itself has not progressed to clinical trials for FRDA, other PPAR-γ agonists, such as leriglitazone (MIN-102), have been investigated in clinical studies for this disease, highlighting the continued interest in this therapeutic approach.[16]

Conclusion

This compound has been identified as a promising small molecule in preclinical research for Friedreich's ataxia due to its demonstrated ability to upregulate frataxin expression in cellular models of the disease through the activation of the PPAR-γ signaling pathway. The twofold increase in frataxin protein levels observed in patient-derived fibroblasts suggests a potentially therapeutic effect. While the direct interplay with other key pathways in FRDA, such as Nrf2 and STAT3, remains to be fully elucidated, the foundational research on this compound has paved the way for the broader investigation of PPAR-γ agonists as a viable therapeutic strategy for this devastating neurodegenerative disorder. Further in vivo studies are necessary to validate these initial findings and to determine the clinical translatability of this approach.

References

- 1. Friedreich Ataxia: Molecular Mechanisms, Redox Considerations, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Therapeutics for the GAA·TTC Expansion Disease Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedreich ataxia: clinical features and new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. neurology.org [neurology.org]

- 7. The role of oxidative stress in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Friedreich Ataxia: Pathophysiology and Treatment [practicalneurology.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuroinflammation in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. friedreichsataxianews.com [friedreichsataxianews.com]

- 15. PPAR-gamma agonist this compound increases frataxin protein and mRNA expression: new implications for the Friedreich's ataxia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging therapies in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PPAR-γ Agonist this compound Increases Frataxin Protein and mRNA Expression. New Implications for the Friedreich’s Ataxia Therapy | springermedizin.de [springermedizin.de]

- 18. Frontiers | Drug Repositioning in Friedreich Ataxia [frontiersin.org]

- 19. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 21. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Oxidative Generation of Azelaoyl PAF: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), formally known as 1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is a prominent member of the family of truncated oxidized phospholipids (B1166683) (Tr-OxPLs). Unlike classical signaling lipids that are synthesized through dedicated enzymatic pathways, this compound is a product of oxidative stress and is increasingly recognized as a key bioactive molecule in the pathophysiology of inflammatory diseases, particularly atherosclerosis. Its formation from the oxidative degradation of abundant cellular phospholipids positions it as a critical link between oxidative damage and cellular signaling events that drive inflammation and apoptosis.

This technical guide provides a comprehensive overview of the biological formation of this compound, detailing the precursor molecules, the chemical and enzymatic drivers of its synthesis, and its role in cellular signaling. This document also includes detailed experimental protocols for the induction and quantification of this compound and presents key quantitative data to support further research and drug development in this area.

I. The Biological Formation of this compound: An Oxidative Pathway

The generation of this compound is not a controlled, template-driven enzymatic process. Instead, it is the result of a cascade of oxidative reactions that modify existing phospholipids. This process is particularly relevant in environments rich in reactive oxygen species (ROS), such as sites of inflammation.

Precursor Phospholipids

The primary precursors for the formation of this compound are glycerophospholipids containing polyunsaturated fatty acids (PUFAs) at the sn-2 position of the glycerol (B35011) backbone. The most common precursor is 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) , which is abundant in cellular membranes and low-density lipoproteins (LDL).[1] The linoleic acid moiety at the sn-2 position is highly susceptible to oxidation due to its two double bonds.

The Chemistry of Oxidative Truncation

The formation of this compound from PLPC involves a two-stage process:

-

Peroxidation: The process is initiated by the abstraction of a hydrogen atom from one of the carbons in the linoleoyl chain by a reactive oxygen species (ROS). This creates a lipid radical that rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from a neighboring fatty acid, propagating a chain reaction and forming an unstable lipid hydroperoxide.[2]

-

Fragmentation: The lipid hydroperoxides are unstable and can undergo fragmentation, leading to the cleavage of the fatty acid chain. The oxidation of the linoleoyl residue at the sn-2 position can result in the formation of a 9-carbon dicarboxylic acid (azelaic acid), which remains attached to the glycerol backbone, thus forming this compound.[2][3]

Enzymatic Contribution: The Role of Myeloperoxidase (MPO)

While non-enzymatic, free radical-mediated oxidation is a key driver, the formation of this compound can be significantly enhanced by pro-inflammatory enzymes. Myeloperoxidase (MPO) , an enzyme released by neutrophils and macrophages at sites of inflammation, plays a crucial role.[4][5] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing agent.[4] HOCl can directly attack the double bonds of PUFAs in phospholipids, leading to the formation of chlorohydrins and other intermediates that readily fragment to form truncated phospholipids like this compound.[6] MPO can also generate other reactive species that contribute to lipid peroxidation.[5][7]

II. Signaling Pathways of this compound

As a component of oxidized LDL (oxLDL), this compound is a potent signaling molecule that contributes to the inflammatory cascade in atherosclerosis.[1][8]

Macrophage Activation and Foam Cell Formation

This compound, within oxLDL particles, is recognized by scavenger receptors on macrophages, such as CD36 .[1] This interaction leads to the unregulated uptake of oxLDL, resulting in cholesterol accumulation and the transformation of macrophages into foam cells, a hallmark of atherosclerotic plaques.[1]

Pro-inflammatory Signaling

The binding of this compound-containing oxLDL to scavenger receptors and Toll-like receptors (TLRs), such as TLR2 and TLR4, on macrophages and endothelial cells triggers intracellular signaling cascades.[8] This leads to the activation of the transcription factor NF-κB , which in turn upregulates the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, further propagating the inflammatory response.[1]

III. Quantitative Data

The quantification of specific oxidized phospholipids like this compound in biological samples is challenging due to their low abundance and the complexity of the lipidome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.[2] While direct and comprehensive dose-response data for this compound is still an active area of research, the following tables provide context on the concentrations of related oxidized lipids and the conditions under which they are formed.

Table 1: Concentration of Related Lipid Species in Human Atherosclerotic Plaques

| Analyte | Sample Type | Condition | Concentration / Value | Citation |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 µmol/L | [8] |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 µmol/L | [8] |

| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg | [8] |

| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas | [8] |

Table 2: Key MS/MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Product Ion m/z | Fragment Identity/Interpretation | Citation |

| [M+H]⁺ | 666.4341 | 184.1 | Phosphocholine headgroup | [9] |

| 478.3 | [M+H - Azelaic acid]⁺ | [9] | ||

| 496.3 | [M+H - Azelaoyl ketene]⁺ | [9] | ||

| 648.3 | [M+H - H₂O]⁺ | [9] | ||

| [M-H]⁻ | 664.4195 | 255.2 | Palmitate anion [C₁₆H₃₁O₂]⁻ | [9] |

| 187.1 | Azelaic acid fragment | [9] | ||

| 605.3 | [M-H - C₃H₉N]⁻ (loss of trimethylamine) | [9] |

IV. Experimental Protocols

In Vitro Oxidation of LDL and Analysis of this compound

Objective: To generate oxidized LDL (oxLDL) in vitro and subsequently identify and quantify this compound.

Methodology:

-

Isolation of LDL:

-

Human plasma is subjected to sequential ultracentrifugation to isolate the LDL fraction (density = 1.019–1.063 g/mL).

-

The isolated LDL is extensively dialyzed against phosphate-buffered saline (PBS) containing EDTA to remove contaminants.[8]

-

-

In Vitro Oxidation:

-

The purified LDL is incubated with a transition metal ion, typically copper (II) sulfate (B86663) (CuSO₄) (e.g., 5-10 µM), at 37°C for 4-24 hours to initiate lipid peroxidation.[8]

-

Alternatively, for a more physiologically relevant model, LDL can be incubated with myeloperoxidase (MPO) and hydrogen peroxide (H₂O₂). A typical reaction may contain LDL (1 mg/mL), MPO (110 nM), and H₂O₂ (50-100 µM) in PBS (pH 7.4) and incubated for 4 hours at 37°C.[10]

-

The oxidation process can be monitored by measuring the formation of conjugated dienes via spectrophotometry at 234 nm.[8]

-

-

Termination of Oxidation:

-

The reaction is stopped by adding an antioxidant such as butylated hydroxytoluene (BHT) and by removing the pro-oxidant through dialysis against PBS with EDTA.[8]

-

-

Lipid Extraction and Analysis by LC-MS/MS:

-

Lipids are extracted from the oxLDL sample using a modified Bligh-Dyer or Folch method.

-

The extracted lipids are analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

-

This compound is identified by its specific precursor and product ion masses (see Table 2) and retention time compared to a synthetic standard.

-

Quantification is achieved by comparing the peak area of endogenous this compound to that of a known amount of an appropriate internal standard (e.g., a deuterated analog).[9][11]

-

Quantification of this compound in Biological Samples by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in complex biological matrices such as plasma or tissue homogenates.

Methodology:

-

Sample Preparation (Lipid Extraction):

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated this compound).

-

Add 400 µL of ice-cold methanol (B129727) to precipitate proteins and vortex.

-

Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

-

Add 200 µL of LC-MS grade water to induce phase separation and vortex.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

-

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

A gradient elution is used to separate this compound from other lipid species.[9]

-

-

Mass Spectrometry Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of a synthetic this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

V. Visualizations

Caption: Oxidative formation of this compound from PLPC.

Caption: Signaling pathways of this compound in atherosclerosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-Density Lipoprotein Modified by Myeloperoxidase in Inflammatory Pathways and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of myeloperoxidase-LDL interactions on enzyme activity and subsequent posttranslational oxidative modifications of apoB-100 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Signaling Cascade of Azelaoyl PAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) is a naturally occurring oxidized phospholipid, identified as a component of oxidized low-density lipoprotein (oxLDL). Unlike the classical Platelet-Activating Factor (PAF) which signals through the G-protein coupled PAF receptor, this compound exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This distinction is critical for understanding its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases. This technical guide provides an in-depth overview of the this compound signaling cascade, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate further research and drug development.

Core Signaling Pathway

The primary signaling mechanism of this compound involves its function as a potent agonist for PPARγ, a nuclear receptor that regulates gene expression. Upon binding to PPARγ, this compound initiates a cascade of events leading to the transcription of specific target genes.

Mechanism of Action

-

Binding and Activation of PPARγ: this compound directly binds to the ligand-binding domain of PPARγ. This binding is competitive with thiazolidinediones, such as rosiglitazone, and is reported to be of comparable potency.

-

Heterodimerization: Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding recruits co-activator proteins and initiates the transcription of downstream target genes, leading to changes in protein expression and cellular function.

Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of this compound.

| Parameter | Cell Type | Result | Reference |

| Frataxin Protein Levels | Human neuroblastoma cells (SKNBE) and fibroblasts from Friedreich's ataxia patients | ~2-fold increase in intracellular frataxin levels following treatment with this compound. | [1] |

| PPARγ Agonist Potency | In vitro assays | Potency is equipotent to that of rosiglitazone. | [2] |

Key Downstream Effects and Experimental Analysis

Upregulation of CD36 and Enhanced oxLDL Uptake in Macrophages

A significant consequence of this compound-mediated PPARγ activation is the upregulation of the scavenger receptor CD36 on the surface of macrophages. This leads to increased uptake of oxidized low-density lipoprotein (oxLDL), a critical event in the formation of foam cells and the development of atherosclerotic plaques.

Objective: To quantify the uptake of oxidized LDL by macrophages following treatment with this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DiI-labeled oxLDL (DiI-oxLDL)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA or cell scraper

-

Flow cytometer

Procedure:

-

Cell Culture: Plate macrophages in 24-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.

-

oxLDL Incubation: Remove the treatment medium and incubate the cells with medium containing DiI-oxLDL (typically 10 µg/mL) for 4 hours at 37°C.[3]

-

Washing: Aspirate the DiI-oxLDL containing medium and wash the cells three times with cold PBS to remove any unbound DiI-oxLDL.

-

Cell Detachment: Detach the cells using trypsin-EDTA or a cell scraper.

-

Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. DiI fluorescence is typically detected in the PE-Cy5 or a similar channel.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DiI signal in the cell population for each treatment condition. An increase in MFI indicates increased uptake of oxLDL.

Increased Ferritin Expression

This compound treatment has been shown to increase the expression of ferritin, an intracellular iron storage protein.[2] This suggests a role for this compound in cellular iron homeostasis.

Objective: To quantify the relative protein levels of ferritin in cells treated with this compound.

Materials:

-

Cells of interest (e.g., fibroblasts, macrophages)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ferritin

-

HRP-conjugated secondary antibody

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-ferritin antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to normalize the ferritin signal.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The signaling cascade of this compound is initiated by its binding to and activation of the nuclear receptor PPARγ. This leads to the transcriptional regulation of target genes such as CD36 and genes involved in iron metabolism like ferritin. The resulting increase in CD36 expression enhances the uptake of oxLDL by macrophages, a key process in atherosclerosis. Furthermore, the upregulation of frataxin by this compound suggests its potential therapeutic relevance in conditions like Friedreich's ataxia. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's biological functions and its potential as a therapeutic agent. Further research is warranted to elucidate the full spectrum of its downstream targets and to establish a comprehensive dose-response profile for its various effects.

References

Azelaoyl PAF (CAS No. 354583-69-0): A Technical Guide to a Potent PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), with the CAS number 354583-69-0, is a biologically significant oxidized phospholipid. Its full chemical name is 1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine. This molecule has garnered considerable attention in biomedical research due to its potent and specific agonistic activity towards the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] this compound is an endogenous component of oxidized low-density lipoprotein (oxLDL) and plays a crucial role in various physiological and pathological processes, including inflammation, atherosclerosis, and cellular differentiation.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and key experimental findings. It is intended to serve as a detailed resource for researchers and professionals in drug development.

Physicochemical Properties and Quantitative Data

This compound is a modified glycerophosphocholine molecule characterized by an azelaoyl group at the sn-2 position. This structural feature is critical for its high-affinity binding to PPARγ.[1]

| Property | Value | Reference |

| CAS Number | 354583-69-0 | [3] |

| Molecular Formula | C₃₃H₆₆NO₉P | [3] |

| Molecular Weight | 651.9 g/mol | [3] |

| Formal Name | 1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine | [3] |

| Synonyms | azPC, 1-Hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine | [1][2] |

| Purity | >99% (TLC) | |

| Solubility | Soluble in Ethanol, PBS (pH 7.2), DMSO, and DMF | [2] |

| Storage Temperature | -20°C |

Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| PPARγ Apparent Dissociation Constant (Kd) | ~40 nM | Recombinant PPARγ | [1] |

| PPRE Reporter Gene Expression (EC₅₀) | 100 nM | Not specified | [1] |

| Frataxin Protein Increase | Two-fold | Human neuroblastoma cell line SKNBE and fibroblasts from Friedreich's ataxia patients | [4] |

| Frataxin mRNA Increase | Time-dependent increase with 20 µM APAF at 24 and 48 hours | Primary fibroblasts from healthy controls and FRDA patients, and human neuroblastoma cells (SKNBE) | [5] |

Mechanism of Action: PPARγ Agonism

This compound functions as a specific, high-affinity ligand and agonist for PPARγ.[1][6] Its binding to the ligand-binding pocket of PPARγ is competitive with thiazolidinediones, such as rosiglitazone (B1679542), and it is equipotent to rosiglitazone in this regard.[1][3] Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Biological Activities and Therapeutic Potential

Role in Atherosclerosis

As a component of oxLDL, this compound is implicated in the pathogenesis of atherosclerosis. It promotes the uptake of oxLDL by macrophages through the upregulation of the scavenger receptor CD36, a known PPARγ target gene.[2] This process contributes to the formation of foam cells, a hallmark of atherosclerotic lesions.

References

- 1. Oxidized alkyl phospholipids are specific, high affinity peroxisome proliferator-activated receptor gamma ligands and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Potent PPARγ agonist | Upregulate CD36 | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PPAR-gamma agonist this compound increases frataxin protein and mRNA expression: new implications for the Friedreich's ataxia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avantiresearch.com [avantiresearch.com]

A Comprehensive Review of Azelaoyl PAF (1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) and a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1] Unlike its native phospholipid precursors, PAz-PC is not a product of standard biosynthetic pathways but is formed through the oxidative degradation of mature phosphatidylcholine molecules, particularly those with polyunsaturated fatty acids at the sn-2 position.[2] This process is a hallmark of oxidative stress.[2] As a damage-associated molecular pattern (DAMP), PAz-PC is recognized by the innate immune system and plays a significant role in the pathophysiology of chronic inflammatory diseases, most notably atherosclerosis, by exerting pro-inflammatory and pro-apoptotic effects on various cell types, especially endothelial cells and macrophages.[1][3] This technical guide provides an in-depth review of the existing literature on PAz-PC, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on PAz-PC and related oxidized phospholipids. Direct dose-response data for PAz-PC is limited in the public domain; however, data from related compounds and conditions provide valuable context.

Table 1: Concentration of PAz-PC and Related Oxidized Phospholipids in Biological Samples

| Analyte | Sample Type | Condition | Concentration/Value |

| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL |

| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL |

| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM |

| Lysophosphatidylcholine 16:0 (LysoPC) | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |

Data compiled from multiple sources.[4]

Table 2: In Vitro Pro-Inflammatory Effects of PAz-PC and Other Stimuli

| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome | Concentration Range |

| PAz-PC | HUVECs, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Increased expression and secretion | 10-100 µg/mL |

| LPS | HUVECs, Macrophages | IL-6, IL-8, TNF-α, IL-1β, iNOS | Potent induction of a broad range of pro-inflammatory cytokines | 100 ng/mL - 1 µg/mL |

| POVPC | Endothelial Cells, Macrophages | IL-8, MCP-1 | Induction of cytokine expression and apoptosis | 10-100 µg/mL |

| PGPC | Endothelial Cells, Macrophages | E-selectin, VCAM-1, IL-8, MCP-1 | Upregulation of adhesion molecules and cytokines | 10-100 µg/mL |

HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine; PGPC: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine. Data compiled from multiple sources.[5]

Signaling Pathways

PAz-PC exerts its biological effects primarily through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][6]

PAz-PC activates the TLR4 signaling pathway to induce inflammation.[6]

In addition to the TLR4 pathway, studies suggest the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) in mediating the cellular responses to PAz-PC, contributing to the expression of pro-inflammatory cytokines and chemokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of Azelaoyl PAF (PAz-PC).

Preparation of PAz-PC via In Vitro Oxidation of LDL

This protocol describes the generation of oxidized LDL (oxLDL), of which PAz-PC is a major component, for use in cellular studies.

Workflow for In Vitro LDL Oxidation

Workflow for the in vitro oxidation of LDL.

Methodology:

-

LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma using ultracentrifugation.

-

Controlled Oxidation: Initiate oxidation of the purified LDL by incubation with a transition metal ion, such as copper (II) sulfate (B86663) (CuSO₄).

-

Monitoring: Monitor the progression of the reaction by measuring the formation of conjugated dienes, which indicates lipid peroxidation.

-

Termination: Stop the oxidation reaction by adding a potent antioxidant like butylated hydroxytoluene (BHT) and removing the copper catalyst through dialysis.[7]

Quantification of PAz-PC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of PAz-PC in biological samples.[4]

Workflow for LC-MS/MS Quantification of PAz-PC

General workflow for PAz-PC quantification by LC-MS/MS.

Methodology:

-

Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a modified Folch extraction method, which utilizes a chloroform/methanol mixture. It is critical to include an antioxidant during this step to prevent ex vivo oxidation.[4]

-

Internal Standard: Add a known amount of a suitable internal standard, such as a deuterated or ¹³C-labeled PAz-PC, to the sample to allow for accurate quantification.[8]

-

Chromatographic Separation: Inject the extracted lipids onto a liquid chromatography (LC) system, typically with a reversed-phase C18 column, to separate the different lipid species.[4]

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer (MS/MS). Detect and quantify PAz-PC using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[7]

Macrophage Inflammatory Response Assay

This assay is used to quantify the pro-inflammatory potential of PAz-PC by measuring cytokine production in macrophages.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) until the cells reach 80-90% confluency.[5]

-

Stimulation: Prepare a stock solution of synthetic PAz-PC (≥98% purity) and dilute it to the desired final concentrations in serum-free media. Stimulate the macrophages with PAz-PC for a specified time course (e.g., 4, 8, 12, or 24 hours).[5]

-

Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells.[5]

-

Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5]

Endothelial Cell Adhesion Molecule Expression Assay

This assay measures the effect of PAz-PC on the expression of adhesion molecules, such as VCAM-1 and ICAM-1, on the surface of endothelial cells.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluency.

-

Treatment: Treat the HUVECs with varying concentrations of PAz-PC for a predetermined time.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Incubate the cells with fluorescently-labeled primary antibodies specific for VCAM-1 and ICAM-1.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

Caspase-3 Activation Assay for Apoptosis

This Western blot-based assay detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in response to PAz-PC treatment.

Methodology:

-

Sample Preparation: Treat HUVECs with PAz-PC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Quantify the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved (active) caspase-3. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis.

Conclusion

This compound (PAz-PC) is a critical bioactive lipid mediator generated during oxidative stress, with significant pro-inflammatory and pro-apoptotic activities. Its role in the pathogenesis of atherosclerosis and other chronic inflammatory diseases is a subject of intense research. The experimental protocols and signaling pathway information detailed in this guide provide a solid framework for researchers and drug development professionals to further investigate the multifaceted roles of PAz-PC. Future studies focusing on more detailed dose-response relationships, comprehensive proteomic and transcriptomic analyses, and in vivo validation are warranted to fully elucidate the complex biology of this important molecule and to explore its potential as a therapeutic target.

References

- 1. Proteomic analysis reveals changes in the proteome of human THP-1 macrophages infected with Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS coupled with equilibrium dialysis method for quantification of free drug concentration of pazopanib in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic characterization of phagocytic primary human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Proteomic analysis reveals changes in the proteome of human THP-1 macrophages infected with Paracoccidioides brasiliensis [frontiersin.org]

- 5. Proteomic analysis reveals changes in the proteome of human THP-1 macrophages infected with Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on Azelaoyl PAF and Lipid Peroxidation Products

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipid peroxidation, a fundamental process of oxidative damage, generates a diverse array of bioactive molecules that are implicated in the pathophysiology of numerous chronic inflammatory diseases, most notably atherosclerosis. Among the most significant of these are oxidized phospholipids (B1166683) (OxPLs), which are major components of oxidized low-density lipoprotein (oxLDL). This technical guide focuses on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent truncated oxidized phospholipid, often referred to as Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) due to its structural characteristics.

PAz-PC is not an intermediate in lipid biosynthesis but is a terminal product of the oxidative cleavage of polyunsaturated fatty acids esterified to the sn-2 position of phosphatidylcholine.[1] It functions as a key Damage-Associated Molecular Pattern (DAMP), initiating potent pro-inflammatory and pro-apoptotic responses in vascular cells.[2][3] This document provides a comprehensive overview of the formation of PAz-PC, its interaction with cellular receptors, the signaling pathways it modulates, and its ultimate biological consequences. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual diagrams of its core signaling mechanisms to serve as a resource for researchers in the field.

Formation of this compound from Lipid Peroxidation

This compound (PAz-PC) is generated from the non-enzymatic, free radical-mediated oxidation of phosphatidylcholines containing polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2), at the sn-2 position. This process is a hallmark of oxidative stress environments, such as within developing atherosclerotic lesions.

The mechanism involves two primary stages:

-

Peroxidation: Reactive oxygen species (ROS) attack the double bonds of the PUFA chain, abstracting a hydrogen atom and initiating a chain reaction that leads to the formation of unstable lipid hydroperoxides.

-

Fragmentation: These hydroperoxides undergo oxidative cleavage (ozonolysis or via other oxidative mechanisms), resulting in the fragmentation of the acyl chain. The oxidation of a linoleoyl residue yields a 9-carbon dicarboxylic (azelaoyl) group that remains esterified to the glycerol (B35011) backbone, forming PAz-PC.[1]

This process leads to a structurally modified phospholipid with a short, oxidized, and polar acyl chain at the sn-2 position, which is critical for its biological activity.[4]

Caption: Formation of this compound (PAz-PC) via oxidative stress.

Biological Activities and Signaling Pathways

PAz-PC and related OxPLs are potent signaling molecules that exert their effects through interaction with several key receptor systems, leading to inflammation, apoptosis, and metabolic dysregulation.

Pro-Inflammatory Signaling via Toll-Like Receptors (TLRs)

PAz-PC is a recognized agonist for Toll-Like Receptor 4 (TLR4) and TLR2.[2] This interaction is central to its pro-inflammatory effects on endothelial cells and macrophages. The canonical signaling pathway proceeds as follows:

-

Receptor Complex Formation: PAz-PC binds to the TLR4 receptor complex, which includes the accessory proteins MD-2 and CD14.

-

MyD88 Recruitment: Ligand binding induces a conformational change that recruits the intracellular adaptor protein MyD88.

-

Kinase Cascade Activation: MyD88 initiates a downstream kinase cascade involving IRAKs and TRAF6, leading to the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

-

Gene Transcription: The released NF-κB (p50/p65 heterodimer) translocates to the nucleus, where it binds to κB sites in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules (e.g., VCAM-1).

Caption: PAz-PC activation of the TLR4/MyD88/NF-κB signaling pathway.

Induction of Apoptosis

At higher concentrations or under conditions of sustained oxidative stress, PAz-PC can trigger programmed cell death, particularly in endothelial cells. This is a critical event in the erosion of the endothelial barrier and the progression of atherosclerotic plaques.[5] PAz-PC primarily induces the intrinsic (mitochondrial) pathway of apoptosis.[3]

-

Bax Translocation: PAz-PC facilitates the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[3]

-

MOMP: Bax oligomerizes and forms pores in the membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3.

-

Cell Death: Activated Caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Platelet-activating factor (PAF)-like oxidized phospholipids: relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial cell apoptosis and the role of endothelial cell-derived extracellular vesicles in the progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Platelet-Activating Factor Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning platelet-activating factor (PAF) analogs. It covers the core aspects of PAF receptor signaling, the structure-activity relationships of various analogs, and key experimental protocols used in their evaluation. The information is intended to serve as a comprehensive resource for professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Platelet-Activating Factor (PAF)

Platelet-activating factor (PAF) is a highly potent, phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] Structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] Given its involvement in numerous inflammatory conditions such as asthma and septic shock, the PAF/PAFR system has become a significant target for therapeutic intervention.[4] This has driven extensive research into the development of PAF analogs, primarily antagonists, to modulate its activity.[4][5]

The PAF Receptor and Signaling Pathways

The PAF receptor is a classic seven-transmembrane G-protein coupled receptor (GPCR) found on the plasma and nuclear membranes of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][6][7] Upon binding of PAF or its analogs, the receptor undergoes a conformational change, allowing it to couple to and activate several heterotrimeric G proteins, including Gq, Gi, and G12/13.[6] This initiates a complex cascade of intracellular signaling events.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] The receptor can also activate other phospholipases, such as phospholipase D (PLD) and phospholipase A2 (PLA2), and stimulate mitogen-activated protein kinase (MAPK) pathways, ultimately leading to diverse cellular responses like inflammation, aggregation, and gene expression.[6][7]

Structure-Activity Relationships (SAR) of PAF Analogs

The biological activity of PAF is highly dependent on its specific chemical structure. Modifications at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone have profound effects on potency and can convert the molecule from a potent agonist to a specific antagonist.[1]

-

sn-1 Position: The ether linkage is critical for agonist activity. Removal of the sn-1 alkyl chain results in a loss of biological activity.[1]

-

sn-2 Position: The small acetyl group is optimal for agonist activity. Replacing it with larger acyl groups or other functionalities typically reduces or abolishes agonist effects, a key strategy in designing antagonists.[9]

-

sn-3 Position: The phosphocholine (B91661) headgroup is crucial. Modifications to the polar head group, such as replacing the phosphate (B84403) and trimethylammonium moieties with acylcarbamoyl and quaternary cyclic ammonium (B1175870) groups, have led to the development of potent PAF antagonists like CV-6209.[10] The distance between the phosphate and the quaternary ammonium group also influences activity.[11]

Quantitative Data on PAF Analogs

The development of PAF analogs has yielded numerous compounds with potent antagonist activity. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays or by their binding affinity (Ki or Kd) in receptor binding assays.

| Compound Name | Class | Assay Type | Quantitative Value | Reference |

| CV-6209 | Antagonist | Inhibition of PAF-induced rabbit platelet aggregation | IC50 = 75 nM | [10] |

| Apafant (WEB 2086) | Antagonist | PAF Receptor Binding | Ki = 15 nM | [12] |

| Rabbit Platelet Aggregation | IC50 = 170 nM | [12] | ||

| Bepafant | Antagonist | PAF Receptor Binding | Ki = 16 nM | [12] |

| Rabbit Platelet Aggregation | IC50 = 310 nM | [12] | ||

| Analog 25 | Antagonist | [3H]PAF Binding | Ki = 131 nM | [13] |

| Analog 26 | Antagonist | [3H]PAF Binding | Ki = 167 nM | [13] |

| Analog 27 | Antagonist | [3H]PAF Binding | Ki = 142 nM | [13] |

| Aglafoline | Antagonist | PAF Receptor Binding | Ki = 17,800 nM | [12] |

| Platelet Aggregation | IC50 = 50,000 nM | [12] |

Note: Values can vary depending on the specific experimental conditions.[12]

Key Experimental Protocols

The evaluation of PAF analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Receptor Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PAF).[12]

Materials:

-

Cell membranes expressing the PAF receptor

-

Radiolabeled PAF (e.g., [3H]PAF)

-

Unlabeled PAF (for determining non-specific binding)

-

Test antagonist at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test antagonist. For total binding, omit the antagonist. For non-specific binding, add a saturating concentration of unlabeled PAF.

-

Equilibration: Incubate the mixture for a specified time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.[12]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist and fit the data using a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a PAF analog to inhibit PAF-induced platelet aggregation in vitro. It is a primary screening method for identifying potential PAF antagonists.[9][10]

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from a suitable species (e.g., rabbit, human)

-

PAF (agonist)

-

Test antagonist

-

Saline or appropriate buffer

-

Aggregometer

Methodology:

-

Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required. Adjust the platelet count to a standardized concentration.

-

Baseline Measurement: Place an aliquot of the platelet suspension into a cuvette in the aggregometer and allow it to stabilize at 37°C, establishing a baseline light transmittance.

-

Antagonist Incubation: Add the test antagonist at various concentrations (or its vehicle for control) to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).

-

Induction of Aggregation: Add a pre-determined concentration of PAF to induce platelet aggregation. This concentration is typically the EC50 (the concentration that causes 50% of the maximal aggregation response).

-

Monitoring: The aggregometer records the change in light transmittance as platelets aggregate. The maximum aggregation response is measured.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the control (PAF alone). Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures an early downstream event of PAFR activation—the release of intracellular calcium. It is a sensitive method for characterizing both agonists and antagonists.[12]

Materials:

-

Adherent cells expressing the PAF receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

PAF (agonist)

-

Test antagonist

-

Fluorescence plate reader or microscope

Methodology:

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.[12]

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This often involves incubating the cells with the dye for 30-60 minutes at 37°C.

-